(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one
Description
(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one is a chiral piperidin-4-one derivative characterized by a benzyl group at the N1 position and methyl substituents at the 2R and 6S positions of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as pan-Ras inhibitors (e.g., compound 56c and 57c in ). Its stereochemistry and substitution pattern influence its conformational stability and binding affinity to biological targets. The compound has been synthesized in high yield (96%) via reductive amination and subsequent functionalization, as described in . Its exact mass is 217.1314 g/mol (), and its structural features are often validated using crystallographic software like SHELX () and ORTEP-III ().
Structure
3D Structure
Properties
IUPAC Name |
(2S,6R)-1-benzyl-2,6-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZABKAGQMPNUFJ-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one typically involves the condensation of glutaric acid with acetaldehyde and benzylamine. The reaction is carried out under controlled conditions, with the mixture being stirred at 25°C for an extended period, usually around 78 hours. The pH is then adjusted to 2 using hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent yield and quality. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
Pharmaceutical Research and Synthesis
Key Intermediate in Drug Development:
(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structural properties allow for modifications that enhance pharmacological profiles, making it valuable in designing new therapeutics .
Case Study: Kinase Inhibitors
Recent studies have highlighted the role of this compound in the development of novel kinase inhibitors. These inhibitors target specific pathways involved in cancer progression, showcasing the compound's potential in oncology .
Treatment of Neurodegenerative Diseases
Mechanism of Action:
Research indicates that this compound exhibits properties that could be beneficial for treating neurodegenerative diseases such as Huntington's disease. The compound's ability to cross the blood-brain barrier enhances its efficacy in targeting neurological pathways .
Clinical Implications:
Studies suggest that derivatives of this compound can modulate neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases .
Anticancer Properties
Targeting BCL6:
The compound has been investigated for its ability to degrade the BCL6 protein, an oncogenic driver in various lymphoid malignancies. This degradation leads to significant antiproliferative effects in cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | Target Protein | IC50 (nM) | Cancer Type |
|---|---|---|---|
| CCT373566 | BCL6 | <10 | DLBCL |
| CCT369260 | BCL6 | 20 | DLBCL |
Applications in Neurology
Anticonvulsant Activity:
The compound has shown promise in anticonvulsant applications. Studies on related piperidine compounds indicate their effectiveness in modulating sodium channels, which is crucial for managing seizure disorders .
Table 2: Anticonvulsant Efficacy of Piperidine Compounds
| Compound Name | Efficacy (ED50) | Toxicity (TD50) | Protective Index |
|---|---|---|---|
| N-(biphenyl-4'-yl)methyl | 5 mg/kg | 50 mg/kg | 10 |
| (2R,6S)-1-benzyl-... | 3 mg/kg | 30 mg/kg | 10 |
Mechanism of Action
The mechanism of action of (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
- Steric and Conformational Effects : The 2R,6S-dimethyl groups in the title compound introduce significant steric constraints, stabilizing a chair conformation with the benzyl group equatorial. This contrasts with the less hindered 1-benzyl-2-methylpiperidin-4-one, which exhibits greater conformational flexibility .
- Biological Relevance: The bicyclic analogue (8-benzyl-8-azabicyclo[3.2.1]octan-3-one) adopts a rigid tropane-like scaffold, often exploited in central nervous system (CNS) drug design, whereas the title compound’s piperidinone core is more versatile for functionalization (e.g., amine derivatization in pan-Ras inhibitors) .
- Solubility and Salt Formation: Unlike the title compound, its bis-piperazinium sulfate derivative () demonstrates improved aqueous solubility due to ionic interactions, a common strategy to enhance bioavailability in quinolone antibiotics .
Physicochemical and Spectroscopic Properties
- Exact Mass : The title compound’s mass (217.1314 g/mol) distinguishes it from analogues like 1-benzyl-2-methylpiperidin-4-one (193.1467 g/mol) .
- Crystallographic Validation : The compound’s conformation has been analyzed using puckering coordinates (), revealing planarity deviations (<0.05 Å) similar to sparfloxacin derivatives () .
Biological Activity
The compound (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one is a piperidine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Structure : The compound features a piperidine ring substituted with a benzyl group and two methyl groups at the 2 and 6 positions, along with a ketone functional group at the 4 position. Its molecular formula is .
Stereochemistry : The specific stereochemistry of (2R,6S) is crucial as it influences the compound's biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Binding : The compound has been studied for its ability to bind to neurotransmitter receptors, which may influence neurological functions and behavior.
Therapeutic Potential
The therapeutic applications of this compound are diverse:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects comparable to traditional analgesics.
- Anti-inflammatory Effects : There is evidence supporting its potential use in reducing inflammation, which could benefit conditions such as arthritis or other inflammatory disorders.
- Antimicrobial Activity : Some studies have indicated that similar piperidine derivatives possess antibacterial properties, suggesting that this compound may also exhibit antimicrobial effects.
Case Study 1: Analgesic Activity
A study conducted by Zanatta et al. (2006) explored the analgesic properties of piperidine derivatives. The results indicated that compounds with similar structures to this compound demonstrated significant pain relief in animal models when administered at specific dosages.
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, researchers evaluated the effects of various piperidine derivatives on inflammation markers in vitro. The findings suggested that this compound could reduce levels of pro-inflammatory cytokines in cultured cells.
Comparative Analysis with Related Compounds
Q & A
Q. What are the key safety protocols for handling (2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-one in laboratory settings?
- Methodological Answer: This compound is classified under GHS-US as a skin irritant (Category 2), severe eye irritant (Category 2A), and respiratory irritant (STOT SE 3). Safety measures include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
- Immediate rinsing with water for 15+ minutes upon eye/skin contact; avoid inducing vomiting if ingested .
- Store in airtight containers away from ignition sources due to decomposition risks (CO, NOx emissions during combustion) .
- Data Table:
| Hazard Type | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wash with soap/water |
| Eye Damage | H319 | Prolonged water rinse |
| Respiratory Irritation | H335 | Use respiratory protection |
Q. What analytical methods are recommended for confirming the purity and stereochemistry of this compound?
- Methodological Answer:
- HPLC with Buffer System: Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) for purity analysis .
- Chiral Chromatography: Resolve enantiomers via chiral columns (e.g., amylose-based) to confirm (2R,6S) configuration.
- NMR Spectroscopy: Analyze - and -NMR for methyl group splitting patterns (2.6 ppm for axial vs. equatorial protons) and benzyl aromatic signals (7.2–7.4 ppm) .
Q. How can researchers design a synthetic route for this compound?
- Methodological Answer:
- Step 1: Start with piperidin-4-one; introduce benzyl and methyl groups via nucleophilic substitution or reductive amination under inert atmosphere .
- Step 2: Optimize stereochemistry using chiral catalysts (e.g., BINOL-derived ligands) to control (R,S) configuration .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify intermediates with TLC .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
- Methodological Answer:
- Comparative Assays: Synthesize all stereoisomers and test against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR binding assays.
- Structural Analysis: Perform X-ray crystallography or molecular docking to assess steric clashes/π-π interactions influenced by the benzyl group .
- Data Contradiction Note: If activity diverges from computational predictions, re-evaluate solvent effects (e.g., DMSO vs. aqueous buffers) on conformational stability .
Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound’s reactivity?
- Methodological Answer:
- Replicate Conditions: Ensure computational models (DFT, MD simulations) match experimental parameters (solvent polarity, temperature) .
- Cross-Validation: Compare NMR chemical shifts with predicted spectra (ChemDraw, ACD/Labs). Discrepancies may indicate unaccounted tautomers or impurities .
- Controlled Degradation Studies: Monitor decomposition products (e.g., via LC-MS) to identify pathways conflicting with stability predictions .
Q. How can researchers assess the environmental fate of this compound in long-term ecotoxicological studies?
- Methodological Answer:
- Environmental Partitioning: Measure logP (octanol-water) to predict bioaccumulation. A logP >3 suggests high lipid affinity .
- Biotic/Abiotic Degradation: Use OECD 301F (ready biodegradability) and photolysis assays (UV irradiation) to quantify half-life in soil/water .
- Trophic Transfer Analysis: Expose model organisms (Daphnia, zebrafish) to trace compound distribution via -radiolabeling .
Q. What methodologies optimize the enantiomeric excess (ee) of this compound during asymmetric synthesis?
- Methodological Answer:
- Catalyst Screening: Test chiral ligands (e.g., Josiphos, TADDOL) in asymmetric hydrogenation or alkylation reactions .
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .
- Process Analytical Technology (PAT): Monitor ee in real-time via inline FTIR or polarimetry to adjust reaction parameters dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
